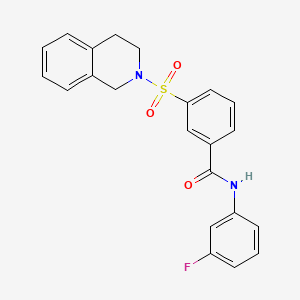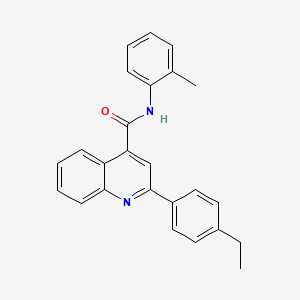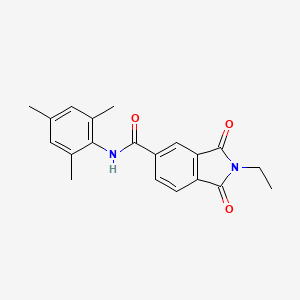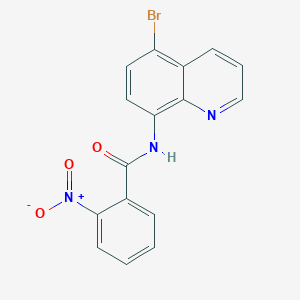
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-fluorophenyl)benzamide
Übersicht
Beschreibung
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-fluorophenyl)benzamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes an isoquinoline moiety, a sulfonyl group, and a fluorophenyl group, which may contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-fluorophenyl)benzamide typically involves multiple steps, including the formation of the isoquinoline ring, sulfonylation, and amide bond formation. Common reagents and conditions used in these steps may include:
- Isoquinoline formation: Cyclization reactions using appropriate precursors.
- Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base.
- Amide bond formation: Coupling reactions using reagents such as EDCI or HATU.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-fluorophenyl)benzamide may undergo various chemical reactions, including:
- Oxidation: Potential oxidation of the isoquinoline ring or other functional groups.
- Reduction: Reduction of the sulfonyl group or other reducible moieties.
- Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
- Oxidation: Reagents such as potassium permanganate or chromium trioxide.
- Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
- Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: In biology, it may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: In medicine, this compound may be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: In industry, it may be used in the development of new materials, such as polymers or coatings, with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-fluorophenyl)benzamide would depend on its specific biological target. Potential mechanisms may include:
- Inhibition of enzymes by binding to the active site.
- Modulation of receptor activity by acting as an agonist or antagonist.
- Interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds may include other isoquinoline derivatives, sulfonyl-containing compounds, and fluorophenyl-substituted molecules.
Uniqueness: The uniqueness of 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-fluorophenyl)benzamide may lie in its specific combination of functional groups, which may confer unique chemical properties and biological activities compared to other similar compounds.
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-19-8-4-9-20(14-19)24-22(26)17-7-3-10-21(13-17)29(27,28)25-12-11-16-5-1-2-6-18(16)15-25/h1-10,13-14H,11-12,15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWFNGBNLRXKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[benzenesulfonyl(methyl)amino]-N-(3-chlorophenyl)acetamide](/img/structure/B3667058.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one](/img/structure/B3667065.png)


![3-allyl-5-{2-[(4-fluorobenzyl)oxy]-5-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3667085.png)
![8-METHYL-7-[(4-METHYLPHENYL)METHOXY]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE](/img/structure/B3667089.png)
![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B3667093.png)
![5-[(3-BROMOPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B3667114.png)

![5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE](/img/structure/B3667134.png)
![3-METHYL-1-[(2-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B3667141.png)

![6-CHLORO-7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B3667158.png)

